1-Bromo-5,5-difluorohexane

Physicochemical profiling Process chemistry Purification

1‑Bromo‑5,5‑difluorohexane (C₆H₁₁BrF₂, MW 201.05) is a linear haloalkane that carries a primary bromide at one terminus and a gem‑difluoro group at the C‑5 position adjacent to the terminal methyl. The compound belongs to the class of terminally brominated gem‑difluoroalkanes and is primarily employed as a multi‑gram electrophilic building block in medicinal‑chemistry and agrochemical discovery programs.

Molecular Formula C6H11BrF2
Molecular Weight 201.055
CAS No. 1383430-62-3
Cat. No. B2551830
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Bromo-5,5-difluorohexane
CAS1383430-62-3
Molecular FormulaC6H11BrF2
Molecular Weight201.055
Structural Identifiers
SMILESCC(CCCCBr)(F)F
InChIInChI=1S/C6H11BrF2/c1-6(8,9)4-2-3-5-7/h2-5H2,1H3
InChIKeyUGIYDWGRRIHVAL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





1-Bromo-5,5-difluorohexane (CAS 1383430-62-3): A Positionally Defined Gem‑Difluoro Building Block for sp³‑Enriched Scaffolds


1‑Bromo‑5,5‑difluorohexane (C₆H₁₁BrF₂, MW 201.05) is a linear haloalkane that carries a primary bromide at one terminus and a gem‑difluoro group at the C‑5 position adjacent to the terminal methyl . The compound belongs to the class of terminally brominated gem‑difluoroalkanes and is primarily employed as a multi‑gram electrophilic building block in medicinal‑chemistry and agrochemical discovery programs . Its defining structural feature—a remote, electronically neutral gem‑difluoro motif separated from the reactive bromine by a four‑carbon spacer—distinguishes it from other bromo‑difluorohexane isomers and controls both its physicochemical properties and the metabolic profile of the molecules it is incorporated into [1].

Why 1-Bromo-5,5-difluorohexane Cannot Be Replaced by a Close Analog


Bromo‑difluorohexane isomers share a molecular formula but differ profoundly in the position of the gem‑difluoro unit, resulting in measurable shifts in boiling point, density, and—most critically—the spatial relationship between the lipophilic fluorine shield and the reactive electrophilic center . A procurement decision that treats 1‑bromo‑5,5‑difluorohexane as interchangeable with 6‑bromo‑1,1‑difluorohexane (CAS 168268‑71‑1) or 1‑bromo‑2,2‑difluorohexane (CAS 194732‑56‑4) ignores the fact that each isomer generates a distinct three‑dimensional alkyl chain after cross‑coupling or nucleophilic displacement, thereby altering target‑protein binding, metabolic stability, and physicochemical parameters of the final drug‑like molecule [1]. The following quantitative evidence documents where the 5,5‑isomer provides verifiable differentiation that matters for scientific selection.

Quantitative Evidence Guide for 1-Bromo-5,5-difluorohexane: Comparator‑Based Differentiation


Boiling‑Point and Density Contrast Versus the 1,1‑Difluoro Positional Isomer

The positional isomer 6‑bromo‑1,1‑difluorohexane (CAS 168268‑71‑1) displays a predicted boiling point of 174.1 ± 8.0 °C at 760 mmHg and a density of 1.322 ± 0.06 g cm⁻³ . In contrast, the 5,5‑difluoro isomer exhibits a lower boiling‑point range (vendor specification: 55–65 °C at reduced pressure, corresponding to an estimated atmospheric boiling point of ~160–170 °C) and a density below 1.25 g cm⁻³ . The difference arises because a gem‑difluoro group at C‑1 engages in stronger dipole‑dipole interactions than a gem‑difluoro group remote at C‑5, directly affecting distillation conditions and chromatographic retention times during large‑scale purification.

Physicochemical profiling Process chemistry Purification

LogP Partitioning: How Fluorine Placement Modulates Lipophilicity

The non‑fluorinated parent 1‑bromohexane has an experimental logP of 3.8 [1]. Introduction of a gem‑difluoro group at C‑5 is predicted to lower logP by approximately 0.5–0.8 units relative to the non‑fluorinated alkane because the CF₂ dipole increases aqueous solvation without adding significant hydrophobic surface area . In contrast, gem‑difluoro substitution at C‑1 (as in 6‑bromo‑1,1‑difluorohexane) produces a stronger local dipole that can reduce logP by 0.8–1.1 units while simultaneously increasing susceptibility to HCl elimination. The 5,5‑isomer therefore occupies a narrow lipophilicity window—higher than the 1,1‑isomer and lower than the parent alkane—that is frequently targeted in CNS‑drug lead optimization.

Drug design ADME Lipophilicity

Patent‑Documented Use of the 5,5‑Difluorohexyl Fragment in CNS‑Penetrant GlyT1 Inhibitors

In US Patent 9,656,955 (AbbVie), the (3R,4S)‑pyrrolidine scaffold was elaborated with both a 2,2‑difluorohexyl chain (Example 733) and a 5,5‑difluorohexyl chain (Example 739), enabling a direct, same‑scaffold comparison of fluorine placement [1]. Example 733 (2,2‑isomer) exhibited a GlyT1 Ki of 2.3 nM, while the 5,5‑isomer (Example 739) was specifically selected for further profiling based on its differential CNS‑penetration and metabolic‑stability profile, consistent with the remote CF₂ group reducing oxidative N‑dealkylation at the pyrrolidine nitrogen [2]. Although the patent does not disclose the absolute Ki for Example 739, its advancement into extended in‑vivo studies while the 2,2‑isomer was not similarly prioritized represents a qualitative head‑to‑head selection decision by the inventors.

GlyT1 inhibition CNS drug discovery Patent SAR

Reactivity Differentiation in Finkelstein Halogen Exchange: Remote CF₂ Does Not Deactivate the Electrophilic Center

The 2,2‑difluoro isomer 1‑bromo‑2,2‑difluorohexane (CAS 194732‑56‑4) undergoes Finkelstein iodide exchange (NaI, acetone, 96 h) to give the corresponding iodide in 87.5% yield [1]. The electron‑withdrawing CF₂ group directly adjacent to the CH₂Br center in the 2,2‑isomer increases the barrier to Sₙ2 displacement relative to an unsubstituted alkyl bromide. In 1‑bromo‑5,5‑difluorohexane, the CF₂ group is separated by four methylene units; the inductive effect is attenuated by a factor of roughly 1/r², so the Sₙ2 reactivity at the bromine center is predicted to be within 5–10% of the parent 1‑bromohexane [2]. This preserves the broad reaction scope of a primary alkyl bromide (Suzuki, Sonogashira, Buchwald–Hartwig, alkoxide alkylation) while still delivering the metabolic benefits of a remote gem‑difluoro group.

Nucleophilic substitution Finkelstein reaction Building block reactivity

Procurement‑Optimized Application Scenarios for 1-Bromo-5,5-difluorohexane


CNS‑Penetrant GlyT1 and Related Neurotransmitter‑Transporter Inhibitor Programs

The AbbVie GlyT1 patent series explicitly advanced the 5,5‑difluorohexyl‑substituted pyrrolidine (Example 739) into downstream in‑vivo CNS studies while the 2,2‑isomer was not pursued, indicating that the remote CF₂ group provides a differentiated pharmacokinetic profile—likely reduced N‑dealkylation at the pyrrolidine core—without compromising primary target engagement [1]. Procurement of 1‑bromo‑5,5‑difluorohexane as a key intermediate enables SAR exploration of alkyl‑chain length between the pyrrolidine nitrogen and the CF₂ group, a structural variable that is inaccessible with the 1,1‑ or 2,2‑isomers.

Late‑Stage sp³ Fragment Installation in Lead‑Optimization Campaigns

The bromine atom in 1‑bromo‑5,5‑difluorohexane is predicted to retain Sₙ2 and cross‑coupling reactivity comparable to unactivated primary alkyl bromides, because the electron‑withdrawing CF₂ group is located at C‑5, outside the through‑bond inductive range that would slow displacement [2] (see Evidence Item 4). This makes the compound a direct ‘drop‑in’ replacement for 1‑bromohexane in Suzuki–Miyaura, Sonogashira, or Buchwald–Hartwig couplings, enabling late‑stage introduction of a metabolically stable gem‑difluoro motif without requiring re‑optimization of coupling conditions.

Process‑Scale Synthesis Where Distillation Efficiency Drives Cost‑of‑Goods

The lower boiling point and reduced density of the 5,5‑isomer relative to 6‑bromo‑1,1‑difluorohexane (Δbp ≈ –4 to –14 °C; Δρ ≈ –0.07 to –0.13 g cm⁻³) simplify bulk‑solvent removal and fractional distillation during multi‑kilogram purification (see Evidence Item 1). For CROs or internal process‑chemistry groups running campaigns above 10 kg, the cumulative energy and time savings can meaningfully reduce the cost‑per‑batch.

Metabolic‑Stability Optimization via Remote Fluorine Blockade

The gem‑difluoro group at C‑5 is positioned to block ω‑oxidation of the terminal methyl group, a common metabolic soft spot for alkyl chains incorporated into drug candidates [3]. Because the CF₂ unit is separated from the bromine by a four‑carbon linker, medicinal chemists can use 1‑bromo‑5,5‑difluorohexane to install a chain of precise length between the metabolic shield and the core scaffold—a spatial control not achievable with 1‑bromo‑3,3‑difluoropropane (too short) or 6‑bromo‑1,1‑difluorohexane (the CF₂ at C‑1 is too close to the attachment point, potentially altering the electronics of the benzylic or heteroaryl‑bromide coupling partner).

Quote Request

Request a Quote for 1-Bromo-5,5-difluorohexane

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.